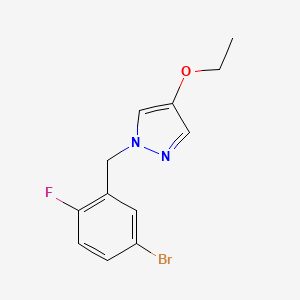

1-(5-Bromo-2-fluorobenzyl)-4-ethoxy-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(5-Bromo-2-fluorobenzyl)-4-ethoxy-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a bromine and fluorine atom on the benzyl group, as well as an ethoxy group attached to the pyrazole ring

Preparation Methods

The synthesis of 1-(5-Bromo-2-fluorobenzyl)-4-ethoxy-1H-pyrazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Bromination and Fluorination: The benzyl group is first brominated and fluorinated to introduce the bromine and fluorine atoms at the desired positions.

Formation of Pyrazole Ring: The brominated and fluorinated benzyl compound is then reacted with hydrazine derivatives to form the pyrazole ring.

Ethoxylation: Finally, the ethoxy group is introduced through an ethoxylation reaction, completing the synthesis of this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(5-Bromo-2-fluorobenzyl)-4-ethoxy-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the benzyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, resulting in changes to the oxidation state of the pyrazole ring or the benzyl group.

Coupling Reactions: The compound can undergo coupling reactions with other aromatic or heterocyclic compounds, forming more complex structures.

Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including 1-(5-Bromo-2-fluorobenzyl)-4-ethoxy-1H-pyrazole. Research has demonstrated that compounds within this category can effectively inhibit cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes. For instance, a series of pyrazole derivatives were shown to exhibit significant inhibition of COX-1 and COX-2, with some compounds displaying superior activity compared to established drugs like celecoxib and indomethacin .

Anticancer Activity

The anticancer potential of pyrazole derivatives is another area of active investigation. Several studies have reported that these compounds can induce apoptosis in various cancer cell lines. For example, this compound has been evaluated for its cytotoxic effects against lung cancer (A549) and other cancer cell lines, demonstrating promising results with low toxicity towards normal cells . The mechanism of action often involves the inhibition of specific signaling pathways associated with tumor growth.

Antimicrobial Properties

In addition to anti-inflammatory and anticancer activities, pyrazole derivatives have also shown antimicrobial effects against various pathogens. Studies have indicated that certain pyrazoles possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents . The presence of specific substituents on the pyrazole ring can enhance these activities.

Anti-inflammatory Effects in Animal Models

A notable study investigated the anti-inflammatory effects of various pyrazole derivatives in carrageenan-induced paw edema models in rats. The results indicated that certain derivatives exhibited significant reductions in edema compared to control groups, suggesting their potential as therapeutic agents for inflammatory diseases .

Anticancer Activity Assessment

Another case study focused on evaluating the anticancer activity of this compound against multiple cancer cell lines using MTT assays. The compound demonstrated IC50 values in the micromolar range, indicating substantial cytotoxicity against cancer cells while maintaining low toxicity toward normal cells .

Tables

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorobenzyl)-4-ethoxy-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, as well as the pyrazole ring, contribute to its binding affinity and selectivity for certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(5-Bromo-2-fluorobenzyl)-4-ethoxy-1H-pyrazole can be compared with other similar compounds, such as:

1-(5-Bromo-2-fluorobenzyl)-4-methoxy-1H-pyrazole: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.

1-(5-Bromo-2-fluorobenzyl)-4-ethoxy-1H-imidazole: This compound has an imidazole ring instead of a pyrazole ring, which may affect its reactivity and applications.

1-(5-Bromo-2-fluorobenzyl)-4-ethoxy-1H-triazole: This compound has a triazole ring, which may confer different stability and biological activities.

Biological Activity

1-(5-Bromo-2-fluorobenzyl)-4-ethoxy-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of a pyrazole core substituted with a 5-bromo-2-fluorobenzyl group and an ethoxy moiety. The structural formula can be represented as follows:

Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally similar to this compound have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study, specific pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM, compared to standard drugs like dexamethasone .

Analgesic Effects

The analgesic potential of pyrazole derivatives has also been explored. Certain analogs have shown superior efficacy in pain relief compared to traditional NSAIDs like indomethacin and celecoxib. The mechanism often involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced prostaglandin synthesis, which is pivotal in pain signaling pathways .

Antimicrobial Activity

The antimicrobial properties of pyrazole compounds have been investigated against various bacterial strains. For example, derivatives similar to this compound exhibited potent activity against Escherichia coli and Staphylococcus aureus. The presence of specific substituents was found to enhance the antimicrobial efficacy significantly .

The biological activity of pyrazole compounds, including this compound, is attributed to their ability to interact with various molecular targets:

- Enzyme Inhibition : Many pyrazoles act as inhibitors of key enzymes involved in inflammatory processes, such as COX enzymes and lipoxygenases (LOX) which are responsible for the production of inflammatory mediators.

- Cytokine Modulation : These compounds can modulate the expression and release of cytokines involved in inflammation and pain pathways.

Study on Anti-inflammatory Activity

A recent study evaluated a series of pyrazole derivatives for their anti-inflammatory effects using carrageenan-induced edema models in mice. Compounds exhibited varying degrees of efficacy, with some achieving results comparable to established anti-inflammatory drugs .

Antimicrobial Testing

Another investigation focused on the antimicrobial properties of novel pyrazole derivatives against clinical isolates. The study found that certain compounds showed significant inhibition against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .

Properties

IUPAC Name |

1-[(5-bromo-2-fluorophenyl)methyl]-4-ethoxypyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrFN2O/c1-2-17-11-6-15-16(8-11)7-9-5-10(13)3-4-12(9)14/h3-6,8H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLENMYHCAHBPPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1)CC2=C(C=CC(=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.